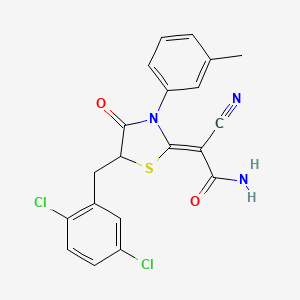

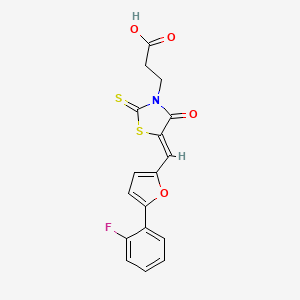

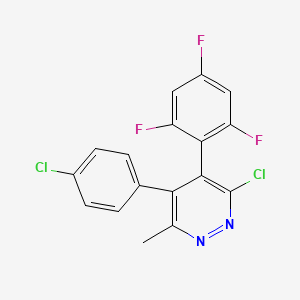

![molecular formula C16H11F3N2O3 B2846103 2,3,4-trifluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034323-80-1](/img/structure/B2846103.png)

2,3,4-trifluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-trifluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects that make it an interesting subject for further investigation.

Scientific Research Applications

Diverse Trifluoromethyl Heterocycles Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a broad range of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers have developed methods to produce trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines efficiently. This approach highlights the compound's significance in creating diverse heterocyclic structures, which are crucial in various fields of chemical research (Honey et al., 2012).

Fluorescence from BF2 Complexes of N,O-Benzamide Ligands

Small molecules with intense luminescence properties are essential for advancing biological and organic material applications. Benzamides converted into difluoroboronated complexes exhibit novel blue fluorescence, with specific derivatives displaying significant fluorescence quantum yields. This research offers insights into developing new fluorophores and understanding their photophysical behavior, especially in terms of fluorescence and intersystem crossing (Yamaji et al., 2017).

Soluble Polyimides from Aromatic Diamine Monomers

The synthesis of novel aromatic polyimides containing both pyridine and fluorine from a new aromatic diamine monomer demonstrates the application in creating materials with excellent solubility and thermal stability. These polyimides are significant for their potential uses in high-performance polymers, showcasing the impact of trifluoromethylated compounds in material science (Zhang et al., 2007).

Fused Heterocycles Incorporating Trifluoromethyl Moiety

The microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl group highlights the compound's role in expanding the toolkit for heterocyclic chemistry. By reacting specific precursors with aminopyrazole, aminotriazole, and aminobenzimidazole derivatives under pressurized conditions, researchers can efficiently produce pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles. This method emphasizes the trifluoromethyl group's utility in synthesizing complex heterocycles for various applications (Shaaban, 2008).

properties

IUPAC Name |

2,3,4-trifluoro-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O3/c17-11-2-1-10(12(18)13(11)19)15(22)20-5-7-21-6-3-9-4-8-24-14(9)16(21)23/h1-4,6,8H,5,7H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDAXSNWPGYSJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)NCCN2C=CC3=C(C2=O)OC=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-trifluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

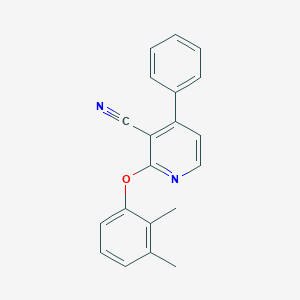

![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)

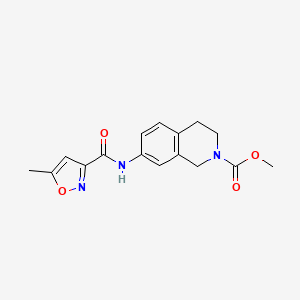

![1-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2846030.png)

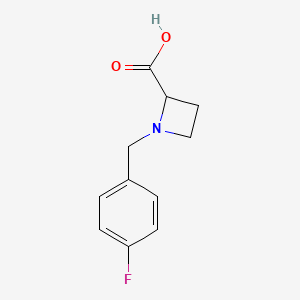

![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2846038.png)